(-)-Asparagine

Catalog No.
S666565
CAS No.
3130-87-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Asparagine

CAS Number

3130-87-8

Product Name

(-)-Asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

Array

solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine, L-Asparagine

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

The exact mass of the compound DL-Asparagine monohydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Asparagine is a non-essential, polar, uncharged aliphatic amino acid characterized by its terminal carboxamide group . As a fundamental building block in protein synthesis and a critical nitrogen donor in cellular metabolism, it is widely procured for mammalian cell culture media, solid-phase peptide synthesis (SPPS), and biopharmaceutical manufacturing . Its high aqueous solubility, driven by the hydrophilic amide side chain, and its neutral zwitterionic state at physiological pH (pI = 5.41) make it highly processable in aqueous formulations . In industrial contexts, enantiopure (-)-Asparagine is strictly distinguished from its racemic counterpart (DL-Asparagine, CAS 3130-87-8) and its deamidated analog (L-aspartic acid) to ensure precise stereochemical and electrostatic control in downstream applications .

Substituting (-)-Asparagine with close analogs like L-Glutamine, racemic DL-Asparagine, or L-Aspartic Acid introduces severe process liabilities. While L-Glutamine is a common nitrogen source, it is thermally unstable at 37°C, spontaneously degrading to release cytotoxic ammonia that limits cell culture viability [1]. Replacing the pure L-enantiomer with cheaper DL-Asparagine halves the effective concentration of the biologically active isomer, skewing enzymatic assays (such as L-asparaginase lot-release testing) and altering the metastable zone width during crystallization due to conglomerate formation [2]. Furthermore, even trace substitution or degradation to L-Aspartic Acid shifts the localized isoelectric point from neutral to highly acidic, causing catastrophic electrostatic disruptions in peptide folding and altering chromatographic retention profiles[1].

Absolute Enantiomeric Specificity in L-Asparaginase Assays

In biopharmaceutical quality control for L-asparaginase therapeutics, the enantiomeric purity of the substrate is critical. L-asparaginase exhibits strict stereospecificity, with a Michaelis constant (Km) of < 0.1 mM for (-)-Asparagine. Substituting with the racemic DL-Asparagine (CAS 3130-87-8) halves the effective substrate concentration and introduces potential competitive dynamics from the unreactive D-enantiomer, artificially depressing the measured Vmax and skewing specific activity calculations [1].

Evidence DimensionL-Asparaginase substrate conversion efficiency
Target Compound Data100% theoretical conversion (L-isomer)
Comparator Or Baseline50% conversion limit (DL-Asparagine)
Quantified Difference2x difference in effective substrate availability
ConditionsIn vitro enzymatic assay, pH 7.5-8.0, 37°C

Procurement of enantiopure (-)-Asparagine is strictly required for accurate pharmacokinetic and lot-release assays of asparaginase-based leukemia drugs.

Superior Aqueous Stability vs. L-Glutamine in Cell Culture

L-Glutamine is a standard nitrogen source in mammalian cell culture but undergoes rapid spontaneous deamidation at 37°C (half-life of ~6-8 days), releasing cytotoxic ammonium ions that inhibit cell growth and reduce recombinant protein titers[1]. In contrast, (-)-Asparagine exhibits significantly higher thermal and aqueous stability. Supplementing CHO cell media with optimized ratios of (-)-Asparagine instead of relying solely on L-Glutamine buffers the culture pH, minimizes ammonia accumulation, and demonstrably enhances monoclonal antibody specific production rates .

Evidence DimensionSpontaneous deamidation half-life at 37°C
Target Compound DataHigh stability (minimal spontaneous ammonia release over standard culture duration)
Comparator Or BaselineRapid degradation (L-Glutamine, half-life ~6-8 days)
Quantified DifferenceSignificant extension of media viability window
ConditionsAqueous cell culture media, 37°C, physiological pH

Substituting or co-supplementing with (-)-Asparagine directly reduces ammonia-induced cytotoxicity in fed-batch biomanufacturing, improving overall yield.

Predictable Aqueous Solubility vs. Racemic Conglomerate

For industrial formulations and preferential crystallization processes, the solid-state phase behavior of the amino acid dictates process parameters. (-)-Asparagine monohydrate exhibits a distinct solubility profile (approx. 2.5-3.0 g/100g water at 25°C) compared to DL-Asparagine monohydrate[1]. The racemic DL-form crystallizes as a conglomerate, which alters the metastable zone width (ΔTmax,0) and dissolution kinetics. Using the racemic mixture when the pure enantiomer is specified leads to unpredictable supersaturation limits and premature precipitation [1].

Evidence DimensionSolid-state crystallization phase behavior
Target Compound DataPure enantiomer solubility curve (L-Asn·H2O)
Comparator Or BaselineConglomerate solubility curve (DL-Asn·H2O)
Quantified DifferenceDistinct metastable zone width and supersaturation limits
ConditionsAqueous solution, 25°C - 45°C

Procuring the exact enantiomer ensures predictable dissolution and prevents catastrophic batch failures during aqueous drug formulation or cooling crystallization.

Neutral Charge Maintenance vs. Deamidated Analogs

(-)-Asparagine maintains a neutral, zwitterionic state at physiological pH (pI = 5.41). Its deamidated analog, L-Aspartic Acid, possesses a highly acidic side chain (pI = 2.77) and carries a net negative charge at pH 7.4 . In solid-phase peptide synthesis (SPPS) and protein formulation, ensuring the procurement of pure (-)-Asparagine—free from aspartic acid impurities—is critical. Even minor deamidation impurities introduce unwanted negative charges that disrupt electrostatic interactions, alter protein folding, and shift retention times in ion-exchange chromatography .

Evidence DimensionIsoelectric point (pI)
Target Compound DatapI = 5.41 (Neutral at pH 7.4)
Comparator Or BaselinepI = 2.77 (L-Aspartic Acid, negatively charged at pH 7.4)
Quantified Difference2.64 pH unit shift in isoelectric point
ConditionsAqueous solution, pH 7.4

High-purity (-)-Asparagine is essential to prevent charge-variant impurities in synthesized peptides and biopharmaceutical formulations.

Biopharmaceutical Cell Culture Media (CHO Cells)

Procured as a stable, non-toxic nitrogen source to supplement or replace L-Glutamine, reducing ammonia accumulation and extending the viability window for monoclonal antibody production .

L-Asparaginase Pharmacokinetic Assays

Essential as an enantiopure substrate for in vitro enzymatic assays, ensuring accurate specific activity and Vmax calculations without competitive inhibition from the D-enantiomer [1].

Solid-Phase Peptide Synthesis (SPPS)

Utilized in Fmoc-protected forms to build peptide sequences where maintaining a neutral, hydrophilic side chain is critical for target protein folding and avoiding charge-variant impurities caused by aspartic acid .

Preferential Crystallization and Chiral Resolution

Used as the pure enantiomeric standard to map solubility curves and metastable zone widths against DL-Asparagine conglomerates in industrial separation processes [2].

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 Da

Monoisotopic Mass

132.05349212 Da

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

234-235 °C
234 - 235 °C

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

3130-87-8
70-47-3

Wikipedia

Asparagine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Last modified: 08-15-2023

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